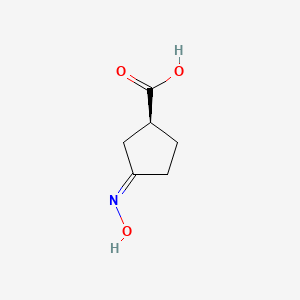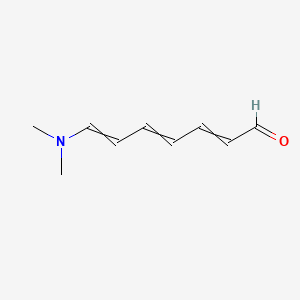
N,N-Dimethylamino-2,4,6-heptatriene-7al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylamino-2,4,6-heptatriene-7al: is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.2056 g/mol . It is a heterocyclic organic compound known for its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylamino-2,4,6-heptatriene-7al typically involves the reaction of dimethylamine with 2,4,6-heptatrienal under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylamino-2,4,6-heptatriene-7al undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Substitution reactions often involve halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield This compound oxides , while reduction may produce amines .
Scientific Research Applications
N,N-Dimethylamino-2,4,6-heptatriene-7al has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethylamino-2,4,6-heptatriene-7al involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
- N,N-Dimethylamino-2,4,6-heptatriene-7one
- N,N-Dimethylamino-2,4,6-heptatriene-7ol
- N,N-Dimethylamino-2,4,6-heptatriene-7amine
Comparison: N,N-Dimethylamino-2,4,6-heptatriene-7al is unique due to its specific structure and reactivity. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
7-(dimethylamino)hepta-2,4,6-trienal |
InChI |
InChI=1S/C9H13NO/c1-10(2)8-6-4-3-5-7-9-11/h3-9H,1-2H3 |
InChI Key |
PIKCCROVFWBDJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


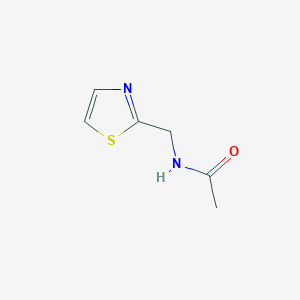
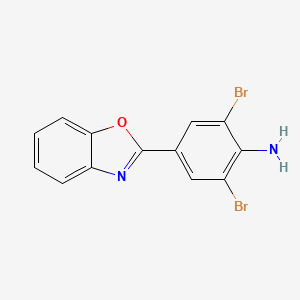
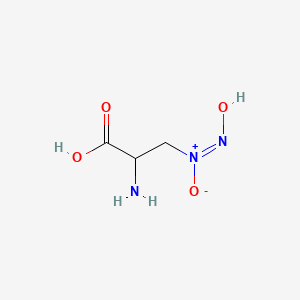
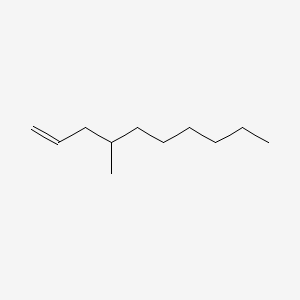
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)
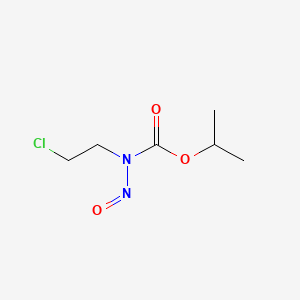
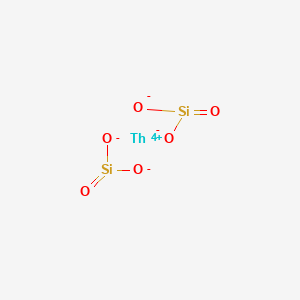

![Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)
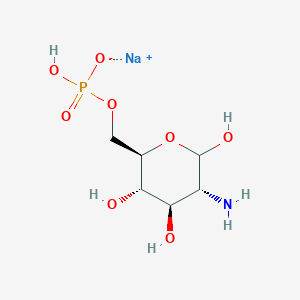
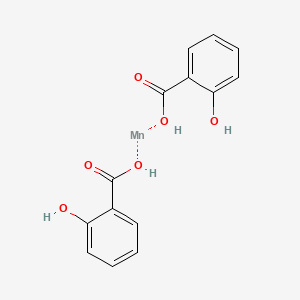
![(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid](/img/structure/B13813806.png)

